molecular formula C14H13BrN2O3S B11557711 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11557711
M. Wt: 369.24 g/mol
InChI Key: DRNZBHGVFPMPRK-LZYBPNLTSA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, thiophene, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of 4-Bromo-2-methoxyphenol: This can be achieved by bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent.

    Preparation of 2-(4-Bromo-2-methoxyphenoxy)acetohydrazide: This involves the reaction of 4-bromo-2-methoxyphenol with chloroacetohydrazide under basic conditions.

    Condensation with Thiophene-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetohydrazide with thiophene-2-carbaldehyde in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Studies: It can be used to study the interaction of hydrazone derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: A simpler compound with similar functional groups.

    2-(4-Bromo-2-methylphenoxy)acetohydrazide: A related compound with a methyl group instead of a methoxy group.

    4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: A more complex derivative with additional functional groups.

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both the thiophene and hydrazone groups, which can confer specific biological activities and chemical reactivity not found in simpler analogs.

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13BrN2O3S/c1-19-13-7-10(15)4-5-12(13)20-9-14(18)17-16-8-11-3-2-6-21-11/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

DRNZBHGVFPMPRK-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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